molecular formula C17H19NO5S B6413047 3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid CAS No. 1261997-41-4

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6413047
CAS No.: 1261997-41-4
M. Wt: 349.4 g/mol
InChI Key: MANIUXIIMZWNEC-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core with a hydroxyl group at the 5-position and a 3-(3-t-butylsulfamoylphenyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfamoyl Group:

    Coupling Reaction: The sulfamoyl-substituted phenyl group is then coupled with a benzoic acid derivative using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfamoyl group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, such as serine proteases, and inhibit their activity. This is achieved through the formation of stable enzyme-inhibitor complexes.

    Pathways Involved: The inhibition of serine proteases can affect various biological pathways, including those involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-t-Butylsulfamoylphenyl)-4-hydroxybenzoic acid: Similar structure but with the hydroxyl group at the 4-position.

    3-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

3-(3-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interaction with biological targets. This positioning can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(19)8-12/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANIUXIIMZWNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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